molecular formula C8H6ClF3O3S B13549303 2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride

2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride

Cat. No.: B13549303
M. Wt: 274.65 g/mol
InChI Key: NBZJAHPYJUXLQC-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride (CAS 1261457-38-8) is a specialized sulfonyl chloride derivative with the molecular formula C₈H₆ClF₃O₃S and a molecular weight of 274.65 g/mol . Its structure features a methoxy (-OCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the benzene ring, making it a highly substituted aromatic sulfonyl chloride. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in sulfonylation reactions for pharmaceuticals, agrochemicals, and advanced materials. Its electron-withdrawing substituents enhance electrophilic reactivity, enabling efficient sulfonamide or sulfonate ester formation .

Properties

Molecular Formula

C8H6ClF3O3S

Molecular Weight

274.65 g/mol

IUPAC Name

2-methoxy-6-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H6ClF3O3S/c1-15-6-4-2-3-5(8(10,11)12)7(6)16(9,13)14/h2-4H,1H3

InChI Key

NBZJAHPYJUXLQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-methoxy-6-(trifluoromethyl)benzene.

    Sulfonylation: The benzene derivative undergoes sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group. The reaction is carried out under controlled temperature conditions to ensure the desired product formation.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of 2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride may involve large-scale sulfonylation processes with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Catalysts such as pyridine or triethylamine may be used to facilitate the substitution reactions.

    Solvents: Organic solvents like dichloromethane or acetonitrile are often used as reaction media.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The methoxy and trifluoromethyl groups on the benzene ring can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Physicochemical Properties

The table below compares key properties of 2-methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number Key Applications
2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride C₈H₆ClF₃O₃S 274.65 -OCH₃ (2), -CF₃ (6) 1261457-38-8 Pharmaceuticals, agrochemicals
2-Chloro-6-methylbenzenesulfonyl chloride C₇H₆Cl₂O₂S 225.08 -Cl (2), -CH₃ (6) 25300-37-2 Polymer intermediates, surfactants
2-Fluoro-6-methylbenzenesulfonyl chloride C₇H₆ClFO₂S 208.63 -F (2), -CH₃ (6) 1176126-31-0 Catalysis, fluorinated materials
Trifluoromethanesulfonyl chloride (Triflic chloride) CClF₃O₂S 168.52 -SO₂Cl attached to CF₃ 421-83-0 Superacid catalysts, electrolytes
Key Observations:

Substituent Effects :

  • The -CF₃ group in the main compound provides strong electron-withdrawing effects, enhancing electrophilicity compared to -CH₃ or -Cl substituents in analogs .
  • The -OCH₃ group at the 2-position introduces steric hindrance and mild electron-donating resonance effects, which may modulate reactivity in regioselective reactions .

Molecular Weight and Stability :

  • The higher molecular weight (274.65 g/mol) of the main compound compared to analogs (e.g., 225.08 g/mol for 2-chloro-6-methylbenzenesulfonyl chloride) reflects its bulky substituents, which may reduce volatility but increase thermal stability .
A. Electrophilic Reactivity :
  • The trifluoromethyl group in the main compound significantly activates the sulfonyl chloride group toward nucleophilic attack, making it more reactive than 2-chloro-6-methyl or 2-fluoro-6-methyl analogs .
  • Triflic chloride (CClF₃O₂S), while structurally distinct, exhibits even higher reactivity due to its superacidic nature, but it lacks aromatic substitution sites for regioselective modifications .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The main compound’s substituents enable selective sulfonylation of amines and alcohols, critical in drug discovery (e.g., protease inhibitors) .
  • Material Science : Its derivatives are explored in fluorinated polymers for membranes and coatings, leveraging the -CF₃ group’s chemical resistance .
  • Comparative Limitations : While 2-fluoro-6-methylbenzenesulfonyl chloride offers fluorination advantages, its lower molecular weight reduces steric control in reactions compared to the main compound .

Biological Activity

2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

  • Chemical Formula : C9H8ClF3O2S
  • Molecular Weight : 292.67 g/mol
  • CAS Number : 1731-75-5

Synthesis

The synthesis of 2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride typically involves the reaction of 2-methoxy-6-trifluoromethylphenol with thionyl chloride or phosphorus pentachloride. The process is characterized by:

  • Refluxing the phenol with thionyl chloride.
  • Purification through distillation or recrystallization to obtain a high yield of the sulfonyl chloride.

Antimicrobial Activity

Recent studies have demonstrated that sulfonyl chlorides exhibit significant antimicrobial properties. In particular, 2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride has shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-sensitive Staphylococcus aureus (MSSA)0.39 - 1.56 mg/L
Methicillin-resistant Staphylococcus aureus (MRSA)0.39 - 2.00 mg/L
Enterococcus faecalis6.25 mg/L
Escherichia coli4.88 mg/L

These findings suggest that the presence of the trifluoromethyl group enhances the compound's antibacterial activity, making it a promising candidate for further development as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for anticancer properties, particularly against human cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results indicate that:

  • IC50 Values :
    • A549: IC50 = 44.4 µM
    • HCT116: IC50 = 22.4 µM
    • PC3: IC50 = comparable to Doxorubicin (reference drug)

The anticancer mechanism appears to involve the inhibition of specific cellular pathways critical for tumor growth and proliferation .

The biological activity of 2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride is largely attributed to its ability to react with nucleophiles in biological systems, leading to the formation of sulfonamide derivatives that can inhibit various enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor for certain enzymes, including:

  • Cyclooxygenase-2 (COX-2) : Known for its role in inflammation and pain.
  • Lysyl oxidase (LOX) : Involved in extracellular matrix remodeling and tumor progression.

Case Studies

  • Study on Antimicrobial Efficacy :
    A series of experiments were conducted to evaluate the effectiveness of various sulfonyl chlorides against Gram-positive bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited superior activity compared to their non-fluorinated counterparts .
  • Anticancer Evaluation :
    In vitro studies on human cancer cell lines revealed that compounds featuring sulfonamide moieties showed promise as potential anticancer agents, outperforming traditional chemotherapeutics in certain assays .

Q & A

Q. What are the common synthetic routes for 2-Methoxy-6-(trifluoromethyl)benzenesulfonyl chloride, and what key reaction conditions are required?

The synthesis typically involves halogenated benzene derivatives as starting materials. Key steps include:

  • Sulfonation : Introducing the sulfonyl group via reaction with sulfur trioxide or chlorosulfonic acid under anhydrous conditions.
  • Chlorination : Conversion of the sulfonic acid to sulfonyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux .
  • Functionalization : Methoxy and trifluoromethyl groups are introduced via nucleophilic aromatic substitution (SNAr) or directed ortho-metalation strategies. Critical conditions include temperature control (0–60°C), inert atmosphere, and solvents like dichloromethane or tetrahydrofuran .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. The trifluoromethyl group (-CF₃) appears as a quartet in ¹⁹F NMR .
  • IR Spectroscopy : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .
  • HPLC/GC-MS : Assess purity and detect byproducts .
  • Hinsberg’s Test : Reactivity with amines to form sulfonamides confirms sulfonyl chloride identity .

Q. What are the primary research applications of this compound?

  • Pharmaceutical Intermediates : Used to synthesize sulfonamide-based drugs targeting enzymes (e.g., carbonic anhydrase inhibitors) .
  • Bioconjugation : Reacts with amines/thiols in proteins for labeling or drug delivery systems .
  • Agrochemical Development : Serves as a precursor for herbicides and fungicides due to its stability and reactivity .

Advanced Research Questions

Q. How can researchers optimize sulfonation and chlorination steps to improve yield and purity?

  • Sulfonation : Use excess chlorosulfonic acid at 0–5°C to minimize polysubstitution. Quench with ice-water to isolate the sulfonic acid intermediate .
  • Chlorination : Employ thionyl chloride with catalytic dimethylformamide (DMF) to enhance reactivity. Reflux for 4–6 hours under nitrogen, followed by vacuum distillation to remove excess SOCl₂ .
  • Purity Control : Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from non-polar solvents .

Q. How does the positioning of substituents (methoxy and trifluoromethyl) affect reactivity in nucleophilic aromatic substitution (SNAr)?

  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, activating the benzene ring for SNAr at the para position relative to itself. The methoxy (-OCH₃) group, though electron-donating, directs nucleophiles meta due to steric hindrance .
  • Comparative Reactivity :
CompoundSubstituent PositionsReactivity with Nu⁻
Target Compound2-OCH₃, 6-CF₃High (para to CF₃)
4-Chloro-3-fluoro analog4-Cl, 3-F, 5-CF₃Moderate (ortho to Cl)
2-Fluoro-6-CF₃ analog2-F, 6-CF₃Higher (less steric hindrance)
Data from substitution kinetics show the target compound reacts 2–3× faster than para-substituted analogs .

Q. What strategies resolve contradictory data in reaction outcomes with different nucleophiles?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity of weak nucleophiles (e.g., amines) by stabilizing transition states.
  • Temperature Optimization : For sterically hindered nucleophiles (e.g., tert-butylamine), increase reaction temperature to 80°C to overcome kinetic barriers .
  • Additives : Use crown ethers or phase-transfer catalysts (e.g., TBAB) to improve nucleophilicity in biphasic systems .

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

  • DFT Calculations : Model electron density maps to identify electrophilic centers. For example, the LUMO distribution highlights the para position to -CF₃ as the most reactive site for SNAr .
  • Molecular Dynamics (MD) : Simulate steric effects of the methoxy group to predict accessibility of reaction sites .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and a lab coat.
  • Ventilation : Use a fume hood to avoid inhalation of vapors.
  • Moisture Control : Store under nitrogen or argon to prevent hydrolysis to sulfonic acid .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

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